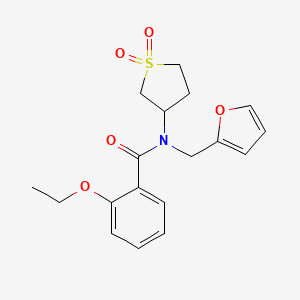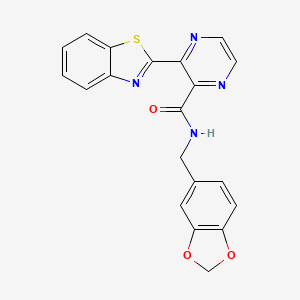
6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-bromo-N-(2-bromophényl)-2-oxo-2H-chromène-3-carboxamide est un composé organique synthétique appartenant à la classe des dérivés du chromène. Les chromènes sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale. Ce composé particulier présente un noyau chromène avec des atomes de brome et un groupe carboxamide, ce qui en fait un sujet d'intérêt pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 6-bromo-N-(2-bromophényl)-2-oxo-2H-chromène-3-carboxamide implique généralement les étapes suivantes :
Bromation du chromène : Le noyau chromène est bromé en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un solvant approprié comme le chloroforme ou l'acide acétique.
Formation de la carboxamide : Le chromène bromé est ensuite mis à réagir avec la 2-bromoaniline en présence d'un agent de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d'une base comme la triéthylamine pour former la liaison carboxamide.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies synthétiques similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des systèmes automatisés pour garantir la cohérence et l'efficacité. L'utilisation de réactifs de haute pureté et de conditions de réaction strictes serait essentielle pour obtenir la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier aux positions substituées par le brome, conduisant à la formation de quinones bromées.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le cycle chromène, le transformant éventuellement en groupe hydroxyle.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄) dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates en milieu basique.
Principaux produits
Oxydation : Quinones bromées.
Réduction : Dérivés hydroxylés du cycle chromène.
Substitution : Divers dérivés du chromène substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie
En chimie, le 6-bromo-N-(2-bromophényl)-2-oxo-2H-chromène-3-carboxamide est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Ses atomes de brome offrent des sites réactifs pour une fonctionnalisation ultérieure, ce qui le rend précieux en synthèse organique.
Biologie
Biologiquement, ce composé est étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux. Le noyau chromène est connu pour sa bioactivité, et la présence d'atomes de brome peut améliorer son interaction avec les cibles biologiques.
Médecine
En recherche médicale, ce composé est étudié pour ses applications thérapeutiques potentielles. Sa capacité à interagir avec diverses enzymes et récepteurs en fait un candidat pour le développement de médicaments, en particulier dans les domaines de l'oncologie et des maladies infectieuses.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que des agents absorbant les UV ou des colorants fluorescents.
5. Mécanisme d'action
Le mécanisme d'action du 6-bromo-N-(2-bromophényl)-2-oxo-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les atomes de brome et le groupe carboxamide jouent un rôle crucial dans la liaison à ces cibles, inhibant potentiellement leur activité ou modifiant leur fonction. Le noyau chromène peut également participer à des réactions redox, contribuant à ses effets biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization, making it valuable in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The chromene core is known for its bioactivity, and the presence of bromine atoms can enhance its interaction with biological targets.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic applications. Its ability to interact with various enzymes and receptors makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The chromene core can also participate in redox reactions, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
6-bromo-2-oxo-2H-chromène-3-carboxamide : Il n'a pas le groupe 2-bromophényl, ce qui peut réduire sa bioactivité.
N-(2-bromophényl)-2-oxo-2H-chromène-3-carboxamide : Il n'a pas l'atome de brome sur le cycle chromène, ce qui peut modifier sa réactivité.
6-chloro-N-(2-chlorophényl)-2-oxo-2H-chromène-3-carboxamide : Des atomes de chlore au lieu de brome, ce qui peut affecter ses propriétés chimiques et biologiques.
Unicité
Le 6-bromo-N-(2-bromophényl)-2-oxo-2H-chromène-3-carboxamide est unique en raison de la présence de deux atomes de brome, qui peuvent influencer considérablement sa réactivité et son interaction avec les cibles biologiques. Cette double bromation peut améliorer son potentiel en tant qu'agent thérapeutique et son utilité en chimie synthétique.
Propriétés
Formule moléculaire |
C16H9Br2NO3 |
|---|---|
Poids moléculaire |
423.05 g/mol |
Nom IUPAC |
6-bromo-N-(2-bromophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9Br2NO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) |
Clé InChI |
GXOSDSRDHKMEKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)
![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)

![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)

![2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129601.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129609.png)
